2-azido-N,N-diethylacetamide
Description
Overview of the α-Azido Amide Functional Group in Organic Chemistry
The α-azido amide functional group is characterized by the presence of an azide (B81097) group (–N₃) on the carbon atom alpha to a carbonyl group of an amide. This structural arrangement imparts unique chemical reactivity to the molecule. Organic azides are versatile functional groups in organic synthesis, serving as precursors to amines, nitrenes, and as participants in 1,3-dipolar cycloadditions. rsc.org The presence of the adjacent amide functionality can influence the stability and reactivity of the azido (B1232118) group.
α-Azido amides are valuable intermediates in the synthesis of various nitrogen-containing compounds. For instance, they can undergo reduction to form α-amino amides, which are fundamental building blocks of peptides. Furthermore, they can participate in Staudinger-type reductive cyclizations to produce lactams, an important class of cyclic amides. koreascience.kr The reactivity of α-azido amides is also explored in radical reactions, where visible-light-promoted transformations can lead to the formation of aminyl radicals, which can then undergo further reactions like aryl migration. acs.orgnih.gov
The synthesis of α-azido amides can be achieved through various methods, including the nucleophilic substitution of an α-halo amide with an azide salt. The enhanced acidity of the α-hydrogen in some α-azido carbonyl compounds also presents opportunities for creating new carbon-carbon bonds. rsc.org
Research Significance of 2-Azido-N,N-diethylacetamide within Azide Chemistry
While specific research focusing solely on this compound is not extensively documented in publicly available literature, its significance can be inferred from studies on closely related compounds, such as 2-azido-N,N-dimethylacetamide. The primary research interest in such compounds lies in their thermal decomposition behavior and their potential as precursors to novel reactive intermediates.
Studies on the thermal decomposition of 2-azido-N,N-dimethylacetamide have shown that it yields a novel imine intermediate, Me₂NCOCH=NH, upon pyrolysis. soton.ac.ukresearchgate.net This intermediate subsequently decomposes into smaller, stable molecules. By analogy, the thermal decomposition of this compound would be expected to proceed through a similar pathway, involving the loss of dinitrogen (N₂) to form a nitrene, which then rearranges to an imine intermediate. The study of such decomposition pathways is crucial for understanding fundamental reaction mechanisms and for the potential synthesis of new chemical entities.
The diethylamino group in this compound, being slightly more electron-donating and sterically larger than the dimethylamino group, may influence the stability and reaction kinetics of the molecule and its intermediates compared to its dimethylated counterpart. This makes it a valuable subject for comparative studies in physical organic chemistry.
Comparative Analysis with Related Azido Amides and Their Contributions to Understanding
A comparative analysis of this compound with related α-azido amides highlights the influence of substituents on the properties and reactivity of this class of compounds. Key compounds for comparison include 2-azido-N,N-dimethylacetamide and 2-azido-N-(2,6-dimethylphenyl)acetamide.
The study of 2-azido-N,N-dimethylacetamide provides a baseline for understanding the thermal decomposition of tertiary α-azido amides. The identification of the imine intermediate in its decomposition was a significant finding. soton.ac.ukresearchgate.net In contrast, the crystal structure analysis of 2-azido-N-(2,6-dimethylphenyl)acetamide has provided valuable insights into the solid-state conformation and intermolecular interactions of α-azido amides. iucr.org The presence of the bulky 2,6-dimethylphenyl group influences the rotational orientation of the azidoacetamido group and the packing of the molecules in the crystal lattice. iucr.org
The table below provides a comparative overview of these related azido amides.
| Feature | This compound | 2-azido-N,N-dimethylacetamide | 2-azido-N-(2,6-dimethylphenyl)acetamide |
| Molecular Formula | C₆H₁₂N₄O | C₄H₈N₄O | C₁₀H₁₂N₄O iucr.org |
| Key Research Focus | Inferred from related compounds | Thermal decomposition pathways soton.ac.ukresearchgate.net | Synthesis, crystal structure, and supramolecular features iucr.org |
| Amide Type | Tertiary | Tertiary | Secondary |
| Substituent on Nitrogen | Two ethyl groups | Two methyl groups | One 2,6-dimethylphenyl group |
| Inferred Significance | Potential precursor for reactive imine intermediates, useful for comparative mechanistic studies. | Established precursor to the imine intermediate Me₂NCOCH=NH. soton.ac.ukresearchgate.net | Provides data on solid-state conformation and intermolecular interactions in α-azido amides. iucr.org |
This comparative approach allows researchers to systematically investigate how electronic and steric effects of the N-substituents modulate the chemical behavior of the α-azido amide functional group.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-azido-N,N-diethylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4O/c1-3-10(4-2)6(11)5-8-9-7/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCRHKVBHVONKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Azido N,n Diethylacetamide
Direct Azidation Strategies for the Acetamide Scaffold
Direct azidation methods begin with an N,N-diethylacetamide derivative and introduce the azide (B81097) functionality in a subsequent step. These strategies are often favored for their straightforward nature and the accessibility of starting materials.
Nucleophilic Substitution Approaches Utilizing Halogenated Precursors
The most common and direct route to 2-azido-N,N-diethylacetamide involves the nucleophilic substitution of a halogenated precursor. This SN2 reaction utilizes an azide salt, typically sodium azide (NaN3), to displace a halide from the alpha-carbon of the acetamide. masterorganicchemistry.com The precursor of choice is 2-chloro-N,N-diethylacetamide due to its commercial availability and sufficient reactivity. sigmaaldrich.com
The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which effectively solvates the cation of the azide salt while leaving the azide anion highly nucleophilic. masterorganicchemistry.com Analogous reactions with similar substrates, such as 2-chloro-N-(p-tolyl)acetamide, are often performed in an ethanol/water mixture and heated to reflux for extended periods to ensure complete conversion. nih.gov For instance, the synthesis of 2-azido-N-phenylacetamide is achieved by refluxing 2-chloro-N-phenylacetamide with sodium azide in an ethanol/water mixture at 80°C for 24 hours. researchgate.net This general method is broadly applicable for converting alkyl halides to their corresponding azides. researchgate.net
| Precursor | Reagent | Solvent | Conditions | Yield |
| 2-Chloro-N,N-diethylacetamide | Sodium Azide (NaN₃) | DMF or DMSO | Elevated Temperature | High |
| 2-Bromo-N,N-diethylacetamide | Sodium Azide (NaN₃) | Acetonitrile | Room Temp. to Reflux | High |
This is an interactive data table based on typical conditions for this reaction type. Specific yields may vary.
The choice between a chloro- or bromo-acetamide precursor can influence reaction times and temperatures, with the bromo derivative generally being more reactive. However, the chloro-precursor is often more cost-effective.
Diazo-Transfer Reactions to Primary Amines
While theoretically possible, the synthesis of this compound via a diazo-transfer reaction is not a commonly reported method. This pathway would necessitate 2-amino-N,N-diethylacetamide as the starting material. Diazo-transfer reactions involve treating a primary amine with a diazo-transfer reagent, such as triflyl azide (TfN₃) or imidazole-1-sulfonyl azide, to convert the amino group into an azide. This method is more frequently employed for the synthesis of other types of organic azides.
Derivatization from Related N,N-Diethylamide Structures
An alternative to direct azidation involves modifying other functional groups already present on the N,N-diethylamide scaffold.
Transformation of Hydroxyacetamide Derivatives
This two-step approach begins with 2-hydroxy-N,N-diethylacetamide. The hydroxyl group is a poor leaving group for direct nucleophilic substitution. Therefore, it must first be "activated" by converting it into a better leaving group, typically a sulfonate ester like a tosylate or mesylate.
The first step involves reacting 2-hydroxy-N,N-diethylacetamide with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base, such as pyridine (B92270) or triethylamine. This reaction forms an intermediate, 2-(tosyloxy)-N,N-diethylacetamide or 2-(mesyloxy)-N,N-diethylacetamide. In the second step, this intermediate is treated with sodium azide. The azide ion then displaces the tosylate or mesylate group to yield the final product, this compound. This method avoids the direct use of halogenated precursors but requires an additional activation step.
| Starting Material | Step 1 Reagents | Step 2 Reagent | Intermediate |
| 2-Hydroxy-N,N-diethylacetamide | Tosyl Chloride, Pyridine | Sodium Azide | 2-(Tosyloxy)-N,N-diethylacetamide |
| 2-Hydroxy-N,N-diethylacetamide | Mesyl Chloride, Triethylamine | Sodium Azide | 2-(Mesyloxy)-N,N-diethylacetamide |
This is an interactive data table illustrating the two-step process.
Amidation Reactions Employing Diethylamine
This synthetic route constructs the amide bond as the final step. The synthesis starts with 2-azidoacetic acid, a readily available building block. broadpharm.comnih.gov The carboxylic acid is first converted into a more reactive acylating agent, such as an acyl chloride or an activated ester.
To form the acyl chloride, 2-azidoacetic acid is treated with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 2-azidoacetyl chloride is then reacted with diethylamine, typically in the presence of a non-nucleophilic base to scavenge the HCl byproduct, to form this compound. Alternatively, peptide coupling reagents can be used to facilitate the direct amidation of 2-azidoacetic acid with diethylamine, bypassing the need for the acyl chloride intermediate. This thio acid/azide coupling offers advantages over conventional amidation in certain contexts. google.comnih.gov
Optimization of Synthetic Pathways and Reaction Efficiencies
The most efficient and widely adopted method for synthesizing this compound is the nucleophilic substitution of 2-chloro-N,N-diethylacetamide with sodium azide. This pathway is a one-step process that uses relatively inexpensive and accessible starting materials, generally providing high yields. researchgate.net The efficiency of this SN2 reaction can be optimized by careful selection of the solvent and temperature. Polar aprotic solvents are crucial for maximizing the nucleophilicity of the azide ion. masterorganicchemistry.com Microwave-assisted protocols have also been shown to significantly reduce reaction times for the nucleophilic substitution of alkyl halides with alkali azides. organic-chemistry.org
Mechanistic Insights into the Reactivity of 2 Azido N,n Diethylacetamide
Thermal Decomposition Pathways
The thermal decomposition of organic azides is a foundational reaction in organic chemistry, primarily characterized by the extrusion of dinitrogen (N₂) gas. For compounds like 2-azido-N,N-diethylacetamide, this process is the gateway to forming highly reactive intermediates that dictate subsequent product formation.
Nitrogen Extrusion and Nitrene Formation
The primary and most favorable thermal decomposition pathway for alkyl azides is initiated by the cleavage of the nitrogen-nitrogen (N-N₂) bond. researchgate.netnih.govacs.org This fragmentation results in the loss of a molecule of dinitrogen, a thermodynamically very stable molecule, which provides a strong driving force for the reaction. The concurrent product is a highly reactive, electron-deficient species known as a nitrene. researchgate.netresearchgate.net
Computational studies on the analogous compound 2-azido-N,N-dimethylethanamine (DMAZ) have extensively modeled this process. These studies indicate that N-N₂ bond fission pathways, leading to either a singlet or a triplet nitrene, have the lowest activation energy barriers compared to other potential decomposition routes like HN₃ elimination or the formation of heterocyclic rings. researchgate.netnih.govacs.org The spin-allowed formation of the singlet nitrene is generally found to be the dominant pathway at all temperatures and pressures examined. nih.gov
Elucidation of Concerted vs. Stepwise Decomposition Mechanisms
A key mechanistic question in the decomposition of organic azides is whether the extrusion of nitrogen and subsequent rearrangement occur simultaneously (a concerted mechanism) or in separate, distinct steps (a stepwise mechanism). psiberg.comfiveable.mequora.com For many aliphatic azides, including those structurally similar to this compound, the evidence strongly supports a stepwise mechanism. fiveable.meacs.org
In a stepwise pathway, the initial, rate-determining step is the cleavage of the N-N₂ bond to form a discrete nitrene intermediate. fiveable.me This short-lived nitrene then undergoes further reactions, such as intramolecular C-H insertion or rearrangement to an imine. researchgate.net Concerted mechanisms, where nitrogen extrusion is synchronous with, for example, a 1,2-hydride shift to directly form an imine, have been investigated computationally but are often found to have significantly higher activation barriers and are therefore considered less likely pathways for simple alkyl azides. acs.orgresearchgate.net However, the possibility of a concerted mechanism can be influenced by the substrate's structure, with certain configurations potentially favoring a concerted route. acs.org
| Parameter | DMAZ Decomposition Pathway | Activation Energy (kcal/mol) | Reference |
| Pathway 1 | N–N₂ Bond Fission (Nitrene Formation) | ~39.0 (Gas Phase) | nih.govacs.org |
| Pathway 2 | HN₃ Elimination | Higher than Pathway 1 | researchgate.netnih.gov |
| Pathway 3 | N–N₂ Fission with Ring Formation | 2-4 kcal/mol higher than Pathway 1 | nih.govacs.org |
This table presents calculated data for the analogous compound 2-azido-N,N-dimethylethanamine (DMAZ) to illustrate the relative favorability of the nitrene formation pathway.
Detection and Characterization of Transient Intermediates
The direct experimental detection of nitrenes is challenging due to their high reactivity and extremely short lifetimes. nih.gov Consequently, their existence and role in reaction mechanisms are often inferred from final product analysis and trapping experiments. For systems like decomposing this compound, the primary methods for characterizing these transient species rely on computational chemistry and matrix isolation spectroscopy. researchgate.netresearchgate.net
Quantum chemistry models, such as density functional theory (DFT), are used to calculate the geometries and energies of intermediates and the transition states connecting them. researchgate.netnih.govacs.org These simulations provide crucial insights into the viability of different mechanistic pathways. researchgate.net In experimental studies of similar compounds like 2-azidoacetamide (B1653368), matrix-isolation infrared spectroscopy has been successfully used to trap and identify novel intermediate species, such as the rearranged imine product (H₂NCOCH=NH), confirming its role in the decomposition cascade. researchgate.net
Photochemical Reactivity and Excited State Behavior
In addition to thermal activation, organic azides are well-known to be photochemically active. The absorption of ultraviolet light can promote the azide (B81097) to an electronically excited state, which can then readily decompose. Similar to the thermal pathway, the primary photochemical event is the extrusion of dinitrogen gas to generate a nitrene intermediate. researchgate.net
The photochemical generation of nitrenes often occurs under much milder conditions (e.g., room temperature) than thermal decomposition, providing a synthetically useful alternative. rsc.org The nitrene can be generated in either its singlet or triplet spin state, with the outcome influencing its subsequent reactivity. The highly reactive nitrene intermediate can then undergo a variety of transformations, making photochemical decomposition a versatile method for C-N bond formation. rsc.org While specific photochemical studies on this compound are not available, its behavior is expected to align with that of other aliphatic azides, which readily form nitrenes upon irradiation. researchgate.net
Transformations of the Azide Moiety
The azide group is a versatile functional group that can undergo transformations other than decomposition into a nitrene. One of the most significant reactions is its interaction with phosphines, which opens up unique synthetic pathways.
Staudinger Reactions and Intramolecular Reductive Cyclizations to Lactams
The Staudinger reaction involves the reaction of an organic azide with a trivalent phosphorus compound, typically a triarylphosphine like triphenylphosphine (B44618), to form an iminophosphorane (or aza-ylide). wikipedia.orgorganic-chemistry.org This reaction proceeds through a phosphazide (B1677712) intermediate, which loses N₂ to form the stable aza-ylide. organic-chemistry.orgchemistry-reaction.com
In the context of this compound, this reaction takes on special significance due to the presence of the adjacent amide carbonyl group. While the aza-ylide can be hydrolyzed with water to produce an amine and a phosphine (B1218219) oxide (the Staudinger Reduction), it can also participate in an intramolecular reaction. researchgate.netkoreascience.kr Research has demonstrated a direct lactamization of azido (B1232118) amides through a Staudinger-type reductive cyclization. researchgate.netkoreascience.kr In this process, the nucleophilic nitrogen of the initially formed aza-ylide attacks the electrophilic carbonyl carbon of the amide group. This intramolecular cyclization, followed by the elimination of triphenylphosphine oxide, results in the formation of a stable cyclic amide, known as a lactam. researchgate.netkoreascience.kr For this compound, this pathway would be expected to yield a substituted piperazinone, a six-membered lactam. This methodology provides a mild and efficient route for the synthesis of lactam ring systems from azido amides. researchgate.netkoreascience.kr
| Reactant | Reagents | Key Intermediate | Product | Reaction Type | Reference |
| This compound | 1. Triphenylphosphine (PPh₃) 2. H₂O, Heat | Iminophosphorane | 1,4-diethylpiperazin-2-one | Intramolecular Staudinger-type Reductive Cyclization | researchgate.netkoreascience.kr |
This table illustrates the expected transformation of this compound based on the established reactivity of similar azido amides.
Aza-Wittig Reactions for Imine Formation
The generally accepted mechanism for the Aza-Wittig reaction, which would be applicable to this compound, involves the following key steps:
Staudinger Reaction: The phosphine acts as a nucleophile, attacking the terminal nitrogen of the azide. This is followed by the elimination of dinitrogen (N₂) gas to form a highly reactive iminophosphorane (a phosphazene). chem-station.commdpi.com
Reaction with a Carbonyl Compound: The nucleophilic nitrogen of the iminophosphorane attacks the electrophilic carbonyl carbon of an aldehyde or ketone.
Formation of a Betaine (B1666868) Intermediate: This nucleophilic attack leads to the formation of a zwitterionic intermediate known as a betaine.
Oxazaphosphetane Formation: The betaine undergoes a [2+2] cycloaddition to form a four-membered ring intermediate, an oxazaphosphetane. mdpi.com
Cycloreversion: The oxazaphosphetane is unstable and readily collapses through a retro-[2+2] cycloaddition, yielding the final imine product and the thermodynamically stable triphenylphosphine oxide. The formation of the strong P=O bond is a major driving force for this final step.
While specific studies on this compound are not extensively documented in publicly available literature, the reactivity of other organic azides in the Aza-Wittig reaction is well-established, providing a strong basis for predicting its behavior. nih.govnih.gov For instance, the reaction of various azido-aldehydes can lead to the formation of cyclic imines through an intramolecular variant of this reaction. nih.gov
[3+2] Cycloaddition Reactions (Click Chemistry)
The azide functionality of this compound makes it an ideal substrate for [3+2] cycloaddition reactions, a cornerstone of "click chemistry." These reactions are characterized by their high efficiency, selectivity, and mild reaction conditions.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a premier example of a click reaction, enabling the regioselective formation of 1,4-disubstituted 1,2,3-triazoles from azides and terminal alkynes. organic-chemistry.orgwikipedia.org For this compound, this reaction would proceed by treatment with a terminal alkyne in the presence of a copper(I) catalyst.
The catalytic cycle of the CuAAC reaction is generally understood to involve:
Formation of a Copper(I)-Acetylide: The catalytically active Cu(I) species reacts with the terminal alkyne to form a copper(I)-acetylide intermediate. organic-chemistry.org
Coordination of the Azide: The azide, in this case this compound, coordinates to the copper center.
Cycloaddition: A [3+2] cycloaddition occurs between the coordinated azide and the acetylide, leading to a six-membered copper-containing intermediate.
Ring Contraction and Protonolysis: This intermediate rearranges and, upon protonolysis, releases the 1,4-disubstituted 1,2,3-triazole product, regenerating the active Cu(I) catalyst. organic-chemistry.org
The reaction is typically carried out in a variety of solvents, including water, and is tolerant of a wide range of functional groups. mdpi.com The use of a reducing agent, such as sodium ascorbate, is common to maintain copper in its active +1 oxidation state when starting from a Cu(II) salt like copper(II) sulfate. nih.govjenabioscience.com Ligands can also be employed to stabilize the Cu(I) catalyst and accelerate the reaction. nih.govnih.gov
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To circumvent the potential cytotoxicity of the copper catalyst in biological applications, the strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. This reaction utilizes a strained cycloalkyne, such as a dibenzocyclooctyne (DBCO), which reacts readily with azides without the need for a metal catalyst. nih.govbaseclick.euresearchgate.net
The driving force for the SPAAC reaction is the release of ring strain in the cycloalkyne upon undergoing the [3+2] cycloaddition with the azide. researchgate.net When reacting with this compound, a strained cycloalkyne would lead to the formation of a stable triazole adduct. The reaction kinetics can be influenced by the specific structure of the strained alkyne. scispace.comuu.nl
Reactivity of the Amide Moiety
Amide Bond Hydrolysis and Stability Studies
The amide bond is known for its exceptional stability, a feature crucial for its role in the backbone of peptides and proteins. Consequently, the N,N-diethylacetamide moiety in this compound is expected to be robust under most conditions.
Hydrolysis of such an unactivated amide bond typically requires harsh conditions, such as prolonged heating in the presence of strong acids or bases.
Acid-catalyzed hydrolysis: Under strong acidic conditions, the carbonyl oxygen of the amide is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
Base-catalyzed hydrolysis: In the presence of a strong base, the hydroxide (B78521) ion directly attacks the carbonyl carbon. This process is generally less efficient than acid-catalyzed hydrolysis due to the lower electrophilicity of the carbonyl carbon and the poor leaving group ability of the resulting amide anion.
Computational and Theoretical Chemistry Studies of 2 Azido N,n Diethylacetamide
Electronic Structure and Bonding Analysis
The electronic structure and nature of chemical bonds within 2-azido-N,N-dimethylacetamide have been elucidated using a variety of computational methods. These studies provide a foundational understanding of the molecule's stability and predisposition to certain chemical transformations.
Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, have been instrumental in studying the decomposition of related azides. For instance, in the investigation of 2-azido-N,N-dimethylethanamine (DMAZ), high-level ab initio calculations such as QCISD(T)/6-31++G(3df,2p) were employed to refine the energy barriers for various reaction pathways. nih.gov These methods provide a high degree of accuracy for calculating the energies of molecules and transition states. The study of simpler azides like methyl azide (B81097) has also benefited from post-Hartree-Fock methods like the Complete Active Space Self-Consistent Field (CASSCF) theory, which is crucial for describing bond-breaking processes and the electronic states of resulting nitrene intermediates. nih.gov For example, a CASSCF(10,8)/aug-cc-pVDZ model was used to effectively model the decomposition path of methyl azide. nih.gov
Density Functional Theory (DFT) has emerged as a workhorse in the computational study of azides due to its favorable balance of accuracy and computational cost. The B3LYP hybrid functional is frequently used for these types of investigations. For the structural analysis of DMAZ, the B3LYP functional combined with a 6-311++G(d,p) basis set was used to identify and characterize 12 different equilibrium conformations of the molecule. dtic.mil This approach is effective for optimizing the geometries of the ground and transition states, as well as for calculating their respective energies. In a study on the thermal decomposition of DMAZ, geometries of stationary points were optimized using the MPWB1K functional with a 6-31+G(d,p) basis set, which is well-suited for kinetic calculations. nih.gov
The following table summarizes the computational methods and basis sets commonly used in the study of related azido (B1232118) compounds.
| Computational Method | Basis Set | Application | Reference |
| B3LYP | 6-311++G(d,p) | Geometry optimization and normal mode analysis of DMAZ conformers. | dtic.mil |
| MPWB1K | 6-31+G(d,p) | Geometry optimization of stationary points in DMAZ decomposition. | nih.gov |
| QCISD(T) | 6-31++G(3df,2p) | Single-point energy calculations for higher accuracy of reaction barriers. | nih.gov |
| CASSCF(10,8) | aug-cc-pVDZ | Modeling decomposition pathways involving nitrene formation. | nih.gov |
Molecular orbital (MO) calculations are crucial for understanding the bonding within the azide group and its interaction with the rest of the molecule. In the study of the thermal decomposition of 2-azido-N,N-dimethylacetamide, MO calculations were used to confirm the identity of a novel imine intermediate, Me₂NCOCH=NH. nih.govresearcher.life The analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) provides insights into the molecule's reactivity. For many organic azides, the HOMO is typically associated with the azide group and has antibonding character between the terminal nitrogen atoms, predisposing it to N₂ extrusion. acs.org The distribution of electron density, often visualized through electrostatic potential maps, can indicate the most likely sites for nucleophilic or electrophilic attack. In DMAZ, for instance, DFT studies have shown that the azido nitrogen atoms are significantly less reactive towards protonation than the amine nitrogen. epa.gov
Reaction Mechanism Elucidation via Computational Modeling
One of the most significant applications of computational chemistry to the study of azides is the elucidation of complex reaction mechanisms, particularly their thermal decomposition.
By mapping the potential energy surface, computational chemists can identify the transition states that connect reactants to products. The characterization of these transition states, including their geometry and energy, is key to understanding the kinetics of a reaction. For the thermal decomposition of DMAZ, four primary reaction types were modeled:
N-N₂ bond fission leading to nitrene formation (both spin-allowed and spin-forbidden pathways). nih.gov
HN₃ elimination. nih.gov
N-N₂ bond fission with the formation of heterocyclic rings. nih.gov
Simple C-H, C-N, and C-C bond scissions. nih.gov
The calculations revealed that the pathways involving N-N₂ bond fission to form singlet or triplet nitrenes have the lowest energy barriers. nih.gov The barriers for pathways leading to cyclic products were found to be 2-4 kcal/mol higher. nih.gov
A potential energy surface (PES) is a multidimensional surface that represents the energy of a molecule as a function of its geometry. By mapping the PES, researchers can visualize the entire landscape of a chemical reaction, including reactants, products, intermediates, and the transition states that separate them. For the decomposition of 2-azido-N,N-dimethylacetamide, analysis of the PES and infrared studies helped to confirm the formation and subsequent decomposition of the imine intermediate. nih.govresearcher.life The study of the thermal decomposition of 2-azidoacetamide (B1653368) also involved the use of PES analysis to propose mechanisms for the formation and decomposition of intermediates, which were consistent with experimental observations. researchgate.netacs.org
The following table presents calculated activation barriers for different decomposition pathways of DMAZ, providing insight into the most favorable reaction channels.
| Reaction Pathway | Method | Calculated Activation Barrier (kcal/mol) | Reference |
| N-N₂ Bond Fission (Singlet Nitrene) | QCISD(T)//MPWB1K | 39.0 (gas-phase) | nih.gov |
| N-N₂ Bond Fission (Triplet Nitrene) | Broken Spin Symmetry | Lower barrier than cyclic products | nih.gov |
| Cyclic Product Formation | QCISD(T)//MPWB1K | ~41-43 | nih.gov |
| HN₃ Elimination | Not specified | Higher barrier | nih.gov |
These computational findings for 2-azido-N,N-dimethylacetamide and related compounds provide a robust framework for understanding the chemical behavior of 2-azido-N,N-diethylacetamide. Future computational studies specifically targeting the diethyl derivative will be invaluable for refining these models and accounting for the electronic and steric effects of the larger ethyl groups.
Intersystem Crossing Points and Spin Forbidden Processes
The thermal decomposition of organic azides often involves the formation of nitrene intermediates, which can exist in either a singlet or a triplet electronic state. The ground state of the parent azide is a singlet, while the ground state of the resulting nitrene is typically a triplet. This necessitates a change in spin multiplicity, a process known as intersystem crossing (ISC), which is formally a spin-forbidden process.
Computational studies on analogous azides, such as methyl azide and 2-azido-N,N-dimethylethanamine (DMAZ), have been crucial in elucidating the role of intersystem crossing. nih.govresearchgate.net For the decomposition to proceed to the more stable triplet nitrene, the reaction pathway must cross from the singlet potential energy surface to the triplet potential energy surface. The point at which these two surfaces intersect with the same energy is known as a minimum energy crossing point (MECP).
In the case of DMAZ, theoretical models have been employed to locate and characterize the geometries of these intersystem crossing points for triplet nitrene formation. nih.gov Unrestricted broken spin symmetry calculations are a common approach to model such spin-forbidden pathways. nih.gov These studies indicate that the formation of both singlet and triplet nitrenes are competing pathways, with the relative barriers influencing the dominant reaction channel. nih.gov For many organic azides, the energy barriers for the spin-allowed formation of the singlet nitrene and the spin-forbidden formation of the triplet nitrene are very close in energy. nih.gov
The efficiency of intersystem crossing is influenced by spin-orbit coupling, which is the interaction between the electron's spin and its orbital motion. researchgate.net For many light-induced molecular processes, a change in spin state is a key step, and the rate of intersystem crossing can be determined using methods like Fermi's golden rule, taking into account both direct and vibronic spin-orbit coupling. researchgate.net While specific rates for this compound have not been reported, the principles governing these processes in analogous azides provide a strong framework for understanding its behavior.
Kinetic and Thermochemical Studies
Kinetic and thermochemical studies are essential for understanding the stability and reactivity of energetic materials like this compound. While experimental data for this specific compound is scarce, computational chemistry provides a powerful tool to predict these properties.
Rice-Ramsperger-Kassel-Marcus (RRKM) theory is a statistical theory used to describe the rates of unimolecular reactions in the gas phase. It is particularly useful for reactions that proceed through an energized intermediate, as is common in the thermal decomposition of azides. researchgate.net The theory calculates the rate constant as a function of the energy of the molecule.
For the thermal decomposition of related azides, RRKM calculations have been used to predict product formation at different temperatures. researchgate.netresearchgate.net For instance, in the pyrolysis of benzyl (B1604629) azide, RRKM calculations helped to foresee the formation of certain products at higher temperatures. researchgate.net The application of RRKM theory requires knowledge of the vibrational frequencies of the reactant and the transition state, which are typically obtained from quantum chemical calculations.
In the context of this compound, a similar approach could be employed. The primary decomposition pathway is expected to be the extrusion of a nitrogen molecule (N₂) to form a nitrene intermediate. RRKM theory could be used to model the kinetics of this initial step and any subsequent rearrangements or fragmentations of the nitrene.
For the analogous compound DMAZ, a detailed kinetic analysis based on computational results has been performed. nih.gov The rate expression for the dominant gas-phase decomposition pathway (spin-allowed nitrene formation) was derived from high-level quantum chemistry calculations (QCISD(T)/6-31++G(3df,2p)//MPWB1K/6-31+G(d,p)) and is given as: k(T) = 2.69 × 10⁹ T¹·⁴⁰⁵ exp(-39.0 kcal/mol / RT) s⁻¹ nih.gov
This expression highlights the temperature dependence of the reaction rate. It is anticipated that the rate expression for this compound would have a similar form, with potential minor differences in the pre-exponential factor and activation energy due to the influence of the ethyl groups.
Computational methods, particularly density functional theory (DFT) and ab initio methods, are widely used to determine the energetics of reaction pathways, including activation barriers and reaction enthalpies. wiley.commdpi.com For the thermal decomposition of DMAZ, several reaction pathways have been modeled. nih.gov
The primary competing pathways in the initial decomposition of DMAZ include:
N-N₂ bond fission to form a singlet or triplet nitrene. nih.gov
HN₃ elimination. nih.gov
N-N₂ bond fission with the formation of cyclic products. nih.gov
Computational studies have shown that for DMAZ, the N-N₂ bond fission leading to nitrene formation has the lowest activation barrier. nih.gov The activation barrier for the formation of the singlet nitrene was calculated to be 39.0 kcal/mol, while the triplet nitrene pathway has a slightly higher barrier of 40.2 kcal/mol. Other pathways, such as HN₃ elimination and the formation of cyclic products, have higher activation barriers, making them less favorable under typical conditions.
| Reaction Pathway | Activation Barrier (kcal/mol) | Reference |
|---|---|---|
| N–N₂ Bond Fission (Singlet Nitrene) | 39.0 | |
| N–N₂ Bond Fission (Triplet Nitrene) | 40.2 | |
| HN₃ Elimination | 42.5–44.0 | |
| Cyclic Product Formation | 42.5–44.0 |
It is expected that this compound would follow similar decomposition pathways, with the N-N₂ bond fission being the dominant initial step. The ethyl groups might slightly alter the activation energies due to their different electronic and steric properties compared to methyl groups. For instance, the slightly greater electron-donating ability of ethyl groups could influence the stability of the transition states.
Advanced Spectroscopic Methodologies for Mechanistic Elucidation
Matrix Isolation Infrared Spectroscopy for Intermediate Detection
Matrix isolation is a powerful technique that allows for the study of reactive species. nih.gov By trapping the pyrolysis products in an inert, cryogenic matrix (typically argon), their lifetime is extended, enabling spectroscopic characterization. nih.gov
In the study of the thermal decomposition of 2-azido-N,N-dimethylacetamide, matrix isolation infrared (IR) spectroscopy was instrumental in identifying a novel imine intermediate. mdpi.com As the compound was heated, the azide (B81097) precursor's characteristic asymmetric N₃ stretching vibration (around 2100 cm⁻¹) diminished, and new spectral features appeared. A key observation was the emergence of bands corresponding to a newly formed imine, Me₂NCOCH=NH (N,N-dimethyl-2-iminoacetamide). mdpi.com The identity of this intermediate was confirmed by comparing the experimental IR spectrum with that predicted by molecular orbital calculations. mdpi.com
Table 1: Key Infrared Absorptions of the Imine Intermediate (Me₂NCOCH=NH) in an Argon Matrix
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
|---|---|---|
| N-H stretch | 3340 | 3325 |
| C=O stretch | 1680 | 1675 |
This interactive table is based on data from the study of 2-azido-N,N-dimethylacetamide. mdpi.com
This direct detection of the imine intermediate provided crucial evidence for the initial step in the decomposition mechanism, which involves the loss of N₂ followed by a rearrangement of the resulting nitrene.
Ultraviolet Photoelectron Spectroscopy for Gas-Phase Pyrolysis Analysis
Ultraviolet Photoelectron Spectroscopy (UPS) is a technique that provides information about the electronic structure of molecules in the gas phase. It is particularly useful for identifying small, stable molecules that are products of pyrolysis.
Real-time UPS studies on 2-azido-N,N-dimethylacetamide complemented the matrix isolation IR data. mdpi.com As the pyrolysis temperature was increased, the UPS spectrum showed the appearance of dinitrogen (N₂), confirming it as an initial product. mdpi.com At higher temperatures, the spectrum became more complex, indicating the decomposition of the primary imine intermediate. The spectra revealed the presence of the final, stable decomposition products. The temperature dependence of the product distribution observed in the UPS study helped to establish the sequence of the decomposition reactions. mdpi.com
Mass Spectrometric Analysis of Decomposition Products and Intermediates
Mass spectrometry (MS) is a vital tool for identifying the products of a chemical reaction by measuring the mass-to-charge ratio of ionized molecules. In the context of the pyrolysis of 2-azido-N,N-diethylacetamide, MS would be used to analyze the effluent gas from the pyrolysis reactor.
The study of the analogous dimethyl compound identified the final decomposition products as dimethylformamide (HCONMe₂), carbon monoxide (CO), dimethylamine (B145610) (Me₂NH), and hydrogen cyanide (HCN). mdpi.com These products result from the breakdown of the initially formed imine intermediate, Me₂NCOCH=NH. mdpi.com
A mass spectrometric analysis of the final product mixture would be expected to show peaks corresponding to the molecular ions of these stable products.
Table 2: Expected Mass Spectrometric Data for Decomposition Products
| Compound | Molecular Formula | Molecular Weight (amu) | Expected m/z of Molecular Ion |
|---|---|---|---|
| Dimethylformamide | C₃H₇NO | 73.09 | 73 |
| Carbon Monoxide | CO | 28.01 | 28 |
| Dimethylamine | C₂H₇N | 45.08 | 45 |
This interactive table presents the expected mass-to-charge ratios for the primary stable products identified in the decomposition of 2-azido-N,N-dimethylacetamide. mdpi.com
By coupling the pyrolysis reactor directly to a mass spectrometer, it is possible to monitor the evolution of these products as a function of temperature, providing kinetic information about the decomposition process.
Nuclear Magnetic Resonance Spectroscopy for Structural Analysis in Mechanistic Contexts
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules in solution. researchgate.netnih.gov While not typically used for the in-situ analysis of high-temperature gas-phase pyrolysis, NMR plays a critical role in a mechanistic study by unambiguously identifying the starting materials and the final, stable products collected after the reaction. researchgate.netnih.gov
For a mechanistic study of this compound, ¹H and ¹³C NMR would be used to confirm the structure of the azide before pyrolysis. After the reaction, the product mixture could be condensed and dissolved in a suitable solvent (e.g., CDCl₃) for NMR analysis. The spectra would be expected to show characteristic signals for the final products. For instance, in the case of the diethyl analogue, the expected product N,N-diethylformamide would show distinct ethyl group resonances and a formyl proton signal in the ¹H NMR spectrum.
By comparing the spectra of the product mixture to those of authentic samples of the suspected products, their identities can be confirmed. This provides the definitive endpoint of the reaction mechanism, which, when combined with the intermediate data from IR and UPS, allows for the construction of a complete and validated decomposition pathway.
Table 3: Representative ¹H NMR Chemical Shifts for Potential Products and Related Structures
| Compound/Functional Group | Protons | Typical Chemical Shift (δ, ppm) |
|---|---|---|
| N,N-Diethylacetamide | -CH₂- (ethyl) | ~3.3 |
| -CH₃ (ethyl) | ~1.1 | |
| -CH₃ (acetyl) | ~2.1 | |
| N,N-Diethylformamide | -CHO (formyl) | ~8.0 |
| -CH₂- (ethyl) | ~3.3 | |
| -CH₃ (ethyl) | ~1.2 | |
| Diethylamine | -CH₂- | ~2.6 |
| -NH- | Variable (broad) |
This interactive table provides typical proton NMR chemical shift ranges for relevant structures, aiding in the identification of final decomposition products.
Applications of 2 Azido N,n Diethylacetamide in Complex Chemical Synthesis
Role as a Versatile Synthetic Intermediate
The utility of 2-azido-N,N-diethylacetamide as a synthetic intermediate stems from the chemical reactivity of the azide (B81097) functional group. Organic azides are high-energy moieties that can undergo a variety of transformations, making them powerful tools for molecular construction. mdpi.com N-arylacetamides and organic azides are recognized as significant intermediates for the synthesis of agrochemical, medicinal, and pharmaceutical compounds. nih.gov
The presence of the N,N-diethylacetamide fragment provides stability and influences the solubility of the molecule and its derivatives. This combination of a stable amide and a reactive azide in one molecule allows for sequential and selective reactions. The azide can be transformed without affecting the amide, or the amide can be modified after the azide has reacted. This versatility is crucial in multi-step syntheses where functional group compatibility is paramount. For instance, the azide can be introduced via nucleophilic substitution of a corresponding halo-acetamide, a common strategy for incorporating this functional group. nih.govvanderbilt.edu
Building Block for Diverse Heterocyclic Systems
Nitrogen-containing heterocycles are core structures in a vast number of biologically active compounds and materials. nih.govnih.gov Organic azides, such as this compound, are highly effective precursors for the assembly of these cyclic systems due to their ability to act as nitrogen donors in various cyclization reactions. mdpi.com
One of the most prominent applications of this compound is in the synthesis of 1,2,3-triazole derivatives through 1,3-dipolar cycloaddition reactions, often referred to as "click chemistry." This reaction involves the coupling of an azide with a terminal or internal alkyne. pharmainfo.in The resulting triazole ring is a stable, aromatic heterocycle found in many pharmacologically active molecules.
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the most common method for synthesizing 1,4-disubstituted 1,2,3-triazoles with high regioselectivity and in excellent yields. frontiersin.org The reaction typically proceeds under mild conditions, tolerates a wide range of functional groups, and can be performed in various solvents, including mixtures of water and alcohol. By reacting this compound with a diverse library of alkynes, a corresponding library of N,N-diethyl-2-(1,2,3-triazol-1-yl)acetamide derivatives can be readily generated, facilitating drug discovery and development processes.
| Catalyst/Conditions | Alkyne Type | Product Regioselectivity | Reference |
| Cu(I) salts (e.g., CuSO₄/sodium ascorbate) | Terminal Alkyne | 1,4-disubstituted | |
| Ruthenium complexes | Terminal Alkyne | 1,5-disubstituted | |
| Thermal (Huisgen cycloaddition) | Terminal or Internal Alkyne | Mixture of 1,4- and 1,5-isomers | |
| Ultrasound irradiation with CuSO₄ | Terminal Alkyne | 1,4-disubstituted |
This table summarizes general conditions for azide-alkyne cycloadditions.
Lactams, which are cyclic amides, are key structural motifs in numerous natural products and pharmaceuticals, most notably in β-lactam antibiotics. researchgate.net The synthesis of lactam rings can be achieved through intramolecular C-H amidation reactions, where a nitrene intermediate inserts into a C-H bond. researchgate.netnih.gov
Organic azides serve as common precursors for the generation of these highly reactive nitrene intermediates, typically through thermal or photochemical decomposition which causes the extrusion of dinitrogen gas. mdpi.com In the context of this compound, a hypothetical intramolecular C-H insertion reaction could potentially lead to the formation of a lactam ring. However, the development of biocatalytic methods using engineered enzymes has shown promise for controlling the reactivity of nitrene intermediates to favor the desired cyclization over competing reactions. nih.gov While azides are known precursors for such transformations, specific examples detailing the use of this compound for lactam construction are not extensively documented in the literature. The general principle involves the generation of a nitrene which then undergoes an intramolecular cyclization.
Beyond triazoles and lactams, the azide functionality in this compound is a gateway to other important nitrogen-containing heterocycles. Azides are established precursors for the synthesis of tetrazoles, triazolines, and aziridines. nih.govnih.gov
For example, azides can react with nitriles in the presence of a catalyst to form tetrazoles, another important class of heterocycles in medicinal chemistry. nih.gov Furthermore, the thermal or photochemical decomposition of azides can generate nitrenes, which can be trapped by alkenes to form aziridines. mdpi.com These reactions highlight the potential of this compound to serve as a versatile precursor for a wide array of heterocyclic structures, expanding its utility in synthetic organic chemistry.
Precursor for Amine Functionalities through Reduction
The reduction of the azide group to a primary amine is a fundamental and highly efficient transformation in organic synthesis. organic-chemistry.org This reaction converts this compound into 2-amino-N,N-diethylacetamide, a valuable diamine building block. The resulting primary amine can then be used in a multitude of subsequent reactions, such as amide bond formation, reductive amination, or the synthesis of new heterocyclic systems.
A variety of reagents and conditions can be employed to achieve this reduction chemoselectively, often in high yields. The choice of reducing agent can be tailored to the specific needs of the synthetic route, depending on the presence of other functional groups in the molecule. organic-chemistry.org
| Reagent(s) | Conditions | Key Features | Reference |
| H₂, Pd/C | Catalytic hydrogenation | Clean, high-yielding, common lab method | organic-chemistry.org |
| LiAlH₄ | Strong reducing agent | Reduces azides and other functional groups (e.g., amides) | organic-chemistry.org |
| NaBH₄ / CoCl₂ | Mild conditions | Chemoselective for the azide group | organic-chemistry.org |
| Triphenylphosphine (B44618) (Staudinger Reduction) | Followed by hydrolysis | Mild, two-step process | mdpi.com |
This table presents common methods for the reduction of organic azides to primary amines.
Future Research Directions and Unexplored Chemical Space
Development of Green and Sustainable Synthetic Routes
The synthesis of 2-azido-N,N-diethylacetamide, like many organic azides, traditionally relies on methods that may not be environmentally friendly. A key area for future research is the development of green and sustainable synthetic routes.
Current Synthetic Approaches and Their Limitations:
The classical synthesis of α-azido amides often involves the nucleophilic substitution of an α-halo amide with an azide (B81097) salt, such as sodium azide. mdpi.com While effective, this method can generate significant salt waste and may require harsh reaction conditions.
| Traditional Synthesis | Reactants | Reagents | Potential Drawbacks |
| Nucleophilic Substitution | 2-chloro-N,N-diethylacetamide | Sodium Azide | Use of potentially explosive reagents, generation of salt waste. mdpi.com |
Future Green Alternatives:
Flow Chemistry: Continuous flow reactors offer significant advantages in terms of safety, scalability, and reaction control, especially when working with potentially energetic compounds like organic azides. nih.gov A flow-based synthesis of this compound could minimize the accumulation of hazardous intermediates and allow for precise temperature and pressure control. nih.gov
Biocatalysis: The use of enzymes, such as halohydrin dehalogenases, could provide a highly selective and environmentally benign route to α-azido amides. This approach would operate under mild conditions and in aqueous media, significantly reducing the environmental impact.
Electrochemical Synthesis: Electrochemical methods offer a reagent-free approach to many chemical transformations. Research into the electrochemical azidation of N,N-diethylacetamide or a suitable precursor could lead to a highly efficient and sustainable synthesis.
Exploration of Novel Catalytic Transformations
The azide group in this compound is a versatile functional handle that can participate in a wide array of catalytic transformations. mdpi.com Exploring these reactions will be crucial for unlocking the synthetic potential of this molecule.
Potential Catalytic Reactions:
Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of modern chemistry. kit.edu this compound is an ideal candidate for this reaction, allowing for its conjugation to a wide range of molecules, including biomolecules and polymers.
C-H Amination: Transition metal-catalyzed C-H amination reactions using organic azides as the nitrogen source have emerged as a powerful tool for the synthesis of complex amines. acs.org Investigating the intramolecular and intermolecular C-H amination reactions of this compound could lead to the synthesis of novel heterocyclic compounds.
Nitrene Transfer Reactions: The azide group can serve as a precursor to a highly reactive nitrene intermediate upon thermal or photochemical activation. mdpi.com This nitrene can undergo a variety of transformations, including insertions into C-H and O-H bonds, and additions to alkenes to form aziridines.
| Catalytic Transformation | Potential Reactant | Catalyst | Potential Product |
| Azide-Alkyne Cycloaddition | Terminal Alkyne | Copper(I) | 1,2,3-Triazole |
| C-H Amination | Alkane | Rhodium(II) | Amine |
| Aziridination | Alkene | Iron(II) | Aziridine |
Advanced Mechanistic Studies Using Time-Resolved Techniques
A deep understanding of the reaction mechanisms of this compound is essential for controlling its reactivity and designing new applications. Time-resolved spectroscopic techniques can provide invaluable insights into the short-lived intermediates and transition states involved in its reactions.
Key Mechanistic Questions to Address:
Photochemistry of the Azide Group: Ultrafast time-resolved infrared (TRIR) and UV-Vis spectroscopy can be used to study the photochemistry of this compound. rsc.orgcapes.gov.br These studies can reveal the dynamics of nitrogen extrusion and the formation of the corresponding nitrene intermediate. rsc.orgcapes.gov.br
Rearrangement Reactions: The Curtius-type rearrangement of the acyl azide to an isocyanate is a fundamental reaction of this class of compounds. raco.cat Time-resolved studies can elucidate the concerted or stepwise nature of this rearrangement and the role of solvent and substituents on the reaction pathway.
Computational Modeling: Density Functional Theory (DFT) calculations can be used to model the reaction pathways and predict the structures and energies of intermediates and transition states. nih.gov This computational approach, in conjunction with experimental data, can provide a comprehensive understanding of the reaction mechanisms.
Design of Related Azido-Amide Analogs with Tunable Reactivity
The systematic modification of the structure of this compound can be used to fine-tune its reactivity and physical properties. The design and synthesis of a library of related azido-amide analogs will be a key step in developing new applications for this class of compounds.
Strategies for Analog Design:
Q & A
Q. What green chemistry strategies reduce waste in this compound synthesis?
- Sustainable Methods :
- Replace toluene with cyclopentyl methyl ether (CPME), a biodegradable solvent. Use catalytic NaN₃ (10 mol%) with phase-transfer agents (e.g., TBAB) to improve yield (85% vs. 70%) .
- Recover unreacted NaN₃ via aqueous extraction and reuse in subsequent batches.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
